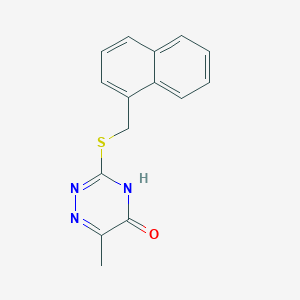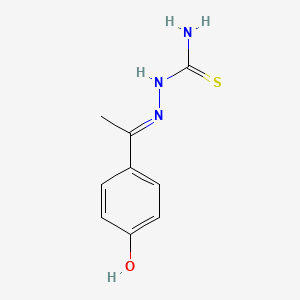
(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is characterized by the presence of a thiosemicarbazone group attached to a 4-hydroxyphenyl ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone typically involves the condensation of 4-hydroxyacetophenone with thiosemicarbazide. The reaction is usually carried out in an acidic or neutral medium, often using ethanol as a solvent. The reaction conditions may include refluxing the mixture for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Esters or ethers of the phenolic hydroxyl group.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of (1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The thiosemicarbazone group can chelate metal ions, which may also contribute to its biological activity by disrupting metal-dependent processes in cells.
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazones: A class of compounds with similar structures and biological activities.
Hydroxyphenyl derivatives: Compounds with a hydroxyphenyl group that exhibit various biological activities.
Uniqueness
(1E)-1-(4-hydroxyphenyl)ethanone thiosemicarbazone is unique due to the presence of both the hydroxyphenyl and thiosemicarbazone groups, which confer a combination of properties that can be exploited for specific applications. Its ability to form metal complexes and its diverse biological activities make it a compound of interest in multiple research fields.
Properties
CAS No. |
5351-80-4 |
|---|---|
Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
[(Z)-1-(4-hydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H3,10,12,14)/b11-6- |
InChI Key |
BIEMWXMGBNTEMI-WDZFZDKYSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=C(C=C1)O |
SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


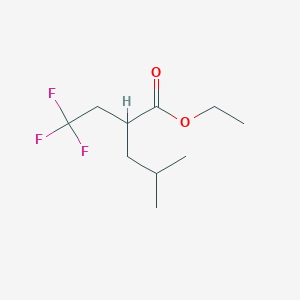
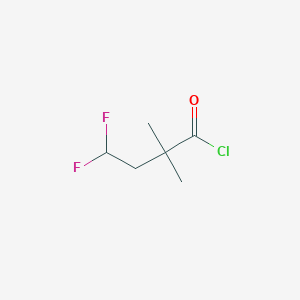
![4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B6432524.png)
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1)](/img/structure/B6432534.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)
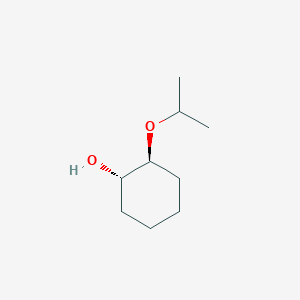
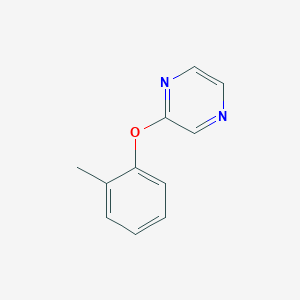
![1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6432568.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![ethyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6432583.png)
![4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide](/img/structure/B6432600.png)
![8,8-dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432611.png)
